3-Bromo-1-benzothiophene 1,1-dioxide

Vue d'ensemble

Description

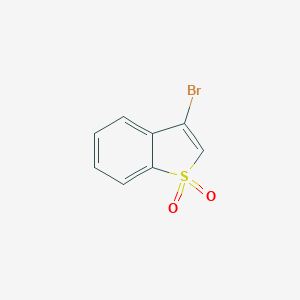

3-Bromo-1-benzothiophene 1,1-dioxide is an organosulfur compound with the molecular formula C8H5BrO2S It is a derivative of benzothiophene, where the sulfur atom is oxidized to a sulfone group, and a bromine atom is substituted at the third position of the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 3-Bromo-1-benzothiophene 1,1-dioxide involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This process forms a quaternary spirocyclization intermediate through selective ipso-addition, followed by an S-migration process to yield the desired product . The reaction typically uses graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature, with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the electrochemical synthesis method mentioned above could be adapted for larger-scale production with appropriate optimization of reaction conditions and equipment.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-1-benzothiophene 1,1-dioxide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in Suzuki-Miyaura coupling reactions with phenylboronic acid or 3-thienylboronic acid in the presence of a palladium catalyst.

Oxidation and Reduction Reactions: The sulfone group can undergo further oxidation or reduction under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction typically uses a palladium catalyst, such as Pd@PDEB (poly(1,3-diethynylbenzene)), in the presence of a base like potassium carbonate and a solvent such as dimethylformamide.

Major Products Formed

Applications De Recherche Scientifique

Applications in Organic Synthesis

The compound is widely used in organic synthesis due to its ability to participate in various chemical reactions. Notably, it is involved in:

- Suzuki-Miyaura Coupling Reactions : This reaction facilitates the formation of carbon-carbon bonds, crucial for constructing complex organic molecules. The bromine atom serves as a leaving group, enabling nucleophilic attacks by organoboron reagents.

- Nucleophilic Substitution Reactions : The presence of the sulfone group makes the compound an excellent candidate for nucleophilic substitutions, leading to the formation of diverse derivatives .

Medicinal Chemistry Applications

Research indicates that derivatives of benzothiophenes exhibit significant biological activities, including:

- Anticancer Activity : Compounds derived from 3-bromo-1-benzothiophene 1,1-dioxide have shown promising results against various cancer cell lines. Studies have demonstrated their ability to inhibit cell proliferation and induce apoptosis in cancer cells .

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted its potential as an effective inhibitor of Mycobacterium tuberculosis under aerobic conditions .

Materials Science Applications

In materials science, this compound is utilized for developing new materials with enhanced properties:

- Fluorescent Materials : Its derivatives can be engineered to exhibit fluorescence properties that are useful in various applications, including sensors and imaging technologies .

- Polymer Chemistry : The compound's reactivity allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a series of benzothiophene derivatives derived from this compound. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, demonstrating significant potential for drug development.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of synthesized derivatives showed that compounds derived from this compound displayed strong inhibitory effects against Mycobacterium tuberculosis. The study utilized standard microbiological methods to assess efficacy and confirmed the mechanism of action through biochemical assays.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Observed Effects |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | Formation of complex organic molecules |

| Medicinal Chemistry | Anticancer Activity | Inhibition of cancer cell proliferation |

| Antimicrobial Properties | Effective against Mycobacterium tuberculosis | |

| Materials Science | Development of fluorescent materials | Enhanced optical properties |

| Polymer Chemistry | Improved thermal and mechanical properties |

Mécanisme D'action

The mechanism of action of 3-Bromo-1-benzothiophene 1,1-dioxide in chemical reactions involves the formation of reactive intermediates, such as spirocyclization intermediates, through selective ipso-addition. This process is facilitated by the presence of electron-donating or electron-withdrawing groups on the benzene ring, which influence the reactivity and selectivity of the compound . The molecular targets and pathways involved in its biological activity are not well-studied, but its structural features suggest potential interactions with various biomolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Bromo-1-benzothiophene: This compound lacks the sulfone group and has different reactivity and applications.

Benzo[b]thiophene-1,1-dioxide: Similar to 3-Bromo-1-benzothiophene 1,1-dioxide but without the bromine substitution, leading to different chemical properties and uses.

Uniqueness

Its ability to undergo selective ipso-addition and form spirocyclization intermediates makes it a valuable compound for synthetic chemistry and materials science .

Activité Biologique

3-Bromo-1-benzothiophene 1,1-dioxide is a compound belonging to the benzothiophene family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its anti-tubercular, anticancer, anti-inflammatory, and antimicrobial effects based on current research findings.

Chemical Structure and Properties

This compound features a benzothiophene core with a bromine substituent at the 3-position and two oxo groups at the 1-position. This unique structure contributes to its biological activity.

Biological Activities

1. Anti-Tubercular Activity

Research indicates that compounds in the 3-substituted benzothiophene-1,1-dioxide series exhibit significant anti-tubercular properties. A study demonstrated that these compounds effectively inhibit the growth of Mycobacterium tuberculosis under aerobic conditions. The minimum inhibitory concentration (MIC) for some derivatives was as low as 2.6 µM, indicating potent activity against tuberculosis bacteria .

Table 1: Anti-Tubercular Activity of 3-Substituted Benzothiophenes

| Compound | MIC (µM) | Cytotoxicity (TC50 µM) |

|---|---|---|

| This compound | 2.6 | 0.1 |

| Oxadiazole derivative | 3-8 | Not specified |

| Imidazole derivative | Little activity | Not specified |

Despite its efficacy, cytotoxicity remains a concern, as all synthesized compounds exhibited some level of toxicity towards eukaryotic cells .

2. Anticancer Activity

Benzothiophene derivatives, including this compound, have shown promising anticancer activity. A quantitative structure-activity relationship (QSAR) analysis highlighted correlations between structural features and anticancer potency. Parameters such as polar surface area and electro-topological descriptors were significant in predicting efficacy against various cancer cell lines .

3. Anti-Inflammatory and Antimicrobial Effects

The compound also displays anti-inflammatory properties, which are beneficial in treating conditions characterized by chronic inflammation. Additionally, its antimicrobial activity has been documented against both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent .

Case Studies

Case Study: Inhibition of Mycobacterium tuberculosis

A systematic study on the structure-activity relationship (SAR) of various benzothiophene derivatives revealed that specific substitutions at the C-3 position significantly enhance anti-tubercular activity while maintaining acceptable levels of cytotoxicity . The study concluded that further investigation into the mode of action could yield novel drug targets for tuberculosis treatment.

Case Study: Anticancer Efficacy

In another investigation focused on anticancer properties, several benzothiophene derivatives were tested against human cancer cell lines. The results indicated that modifications to the benzothiophene structure could lead to enhanced anticancer activity while minimizing cytotoxic effects on normal cells .

Propriétés

IUPAC Name |

3-bromo-1-benzothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCBGYFBSVPRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2(=O)=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168727 | |

| Record name | NSC 133589 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16957-97-4 | |

| Record name | NSC 133589 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016957974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16957-97-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 133589 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1lambda6-benzothiophene-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Bromobenzo[b]thiophene 1,1-dioxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWA5WVD945 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.